Hept-4-EN-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hept-4-en-3-one is an organic compound with the molecular formula C7H12O. It is an enone, characterized by a double bond between the fourth and fifth carbon atoms and a ketone group on the third carbon atom. This compound is known for its distinctive odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hept-4-en-3-one can be synthesized through several methods. One common approach involves the aldol condensation of butanal with acetone, followed by dehydration to form the enone structure. Another method includes the oxidation of hept-4-en-3-ol using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale oxidation processes. These methods typically involve the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hept-4-en-3-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction of the ketone group can yield hept-4-en-3-ol.
Substitution: The enone can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon of the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC and Jones reagent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products Formed
Oxidation: Heptanoic acid.
Reduction: Hept-4-en-3-ol.
Substitution: Various alcohols and other derivatives depending on the nucleophile used.
Scientific Research Applications
Hept-4-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its distinctive odor.
Mechanism of Action
The mechanism of action of hept-4-en-3-one involves its interaction with various molecular targets. The enone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its role in organic synthesis and its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-hepten-3-one: An enone with a double bond at the first carbon.
(4E)-1,7-bis(3,4-dihydroxyphenyl)hept-4-en-3-one: A diarylheptanoid with hydroxyl groups on the phenyl rings.
(E)-1,7-bis(4-hydroxyphenyl)this compound: Another diarylheptanoid with hydroxyl groups on the phenyl rings.
Uniqueness
This compound is unique due to its specific enone structure, which imparts distinct reactivity and properties. Its position of the double bond and ketone group makes it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds.
Properties
CAS No. |
659728-15-1 |
---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
hept-4-en-3-one |
InChI |
InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
ZPGYUDWZVQOWNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.